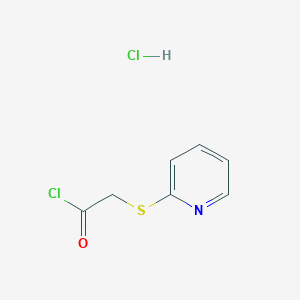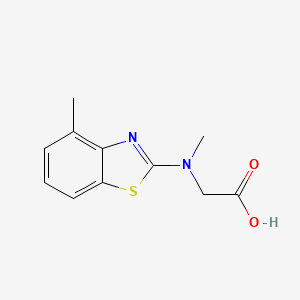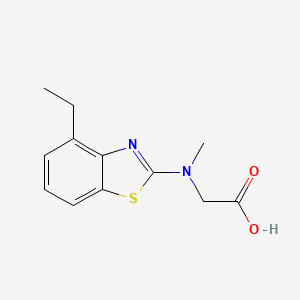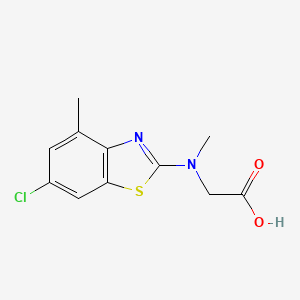![molecular formula C16H22N2O3 B1426667 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride CAS No. 1306739-22-9](/img/structure/B1426667.png)
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride
Descripción general
Descripción
4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride is a chemical compound that has garnered attention in scientific research due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound features a morpholine ring, a pyrrolidine ring, and a benzoyl group, making it a versatile molecule for different chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride typically involves multiple steps, starting with the preparation of the pyrrolidin-2-ylmethoxy group. This can be achieved through the reaction of pyrrolidine with an appropriate methoxy-containing reagent under controlled conditions. The resulting intermediate is then reacted with morpholine to form the final compound. Reaction conditions such as temperature, pressure, and the use of catalysts are carefully controlled to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure efficiency and consistency. The use of automated systems for monitoring and controlling reaction parameters is common to maintain product quality and yield.
Análisis De Reacciones Químicas
Types of Reactions: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under acidic or basic conditions.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs where different functional groups replace the original ones.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for creating diverse chemical libraries for drug discovery and other research purposes.
Biology: In biological research, 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride can be used to study enzyme inhibition, receptor binding, and other biological processes. Its ability to interact with various biological targets makes it a valuable tool for understanding biological mechanisms.
Medicine: In the medical field, this compound has potential applications as a therapeutic agent. Its ability to modulate biological pathways can be harnessed to develop new drugs for treating diseases. Research is ongoing to explore its efficacy and safety in clinical settings.
Industry: In industry, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties make it suitable for applications requiring specific functional groups and structural characteristics.
Mecanismo De Acción
The mechanism by which 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Pyrrolidine-based compounds: These compounds share the pyrrolidine ring and are used in various chemical and biological applications.
Morpholine-based compounds: These compounds contain the morpholine ring and are known for their versatility in chemical synthesis and industrial applications.
Benzoyl-containing compounds: These compounds feature the benzoyl group and are used in drug discovery and material science.
Uniqueness: 4-[4-(Pyrrolidin-2-ylmethoxy)benzoyl]morpholine hydrochloride stands out due to its combination of the pyrrolidine, morpholine, and benzoyl groups, which provides unique chemical and biological properties. This combination allows for a wide range of applications and makes the compound particularly valuable in research and industry.
Propiedades
IUPAC Name |
morpholin-4-yl-[4-(pyrrolidin-2-ylmethoxy)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c19-16(18-8-10-20-11-9-18)13-3-5-15(6-4-13)21-12-14-2-1-7-17-14/h3-6,14,17H,1-2,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVRZVSUITRTF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)COC2=CC=C(C=C2)C(=O)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


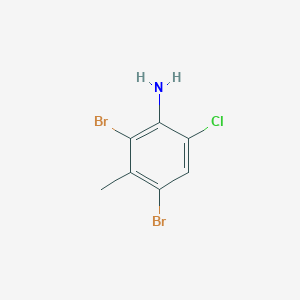
![9-Methyl-3,9-diazaspiro[5.6]dodecane](/img/structure/B1426585.png)
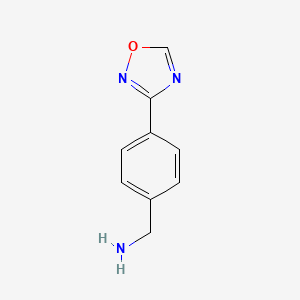
![Methyl 4-[(3-methyl-1-benzothiophen-2-yl)sulfamoyl]benzoate](/img/structure/B1426588.png)
![N-methyl-N-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)glycine](/img/structure/B1426590.png)
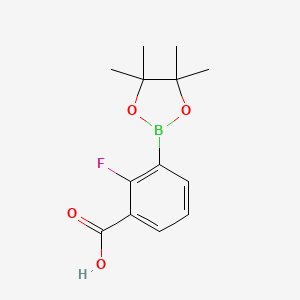
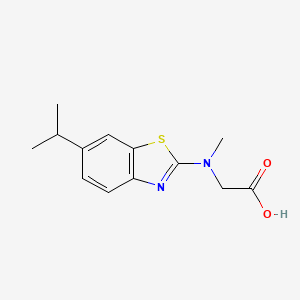

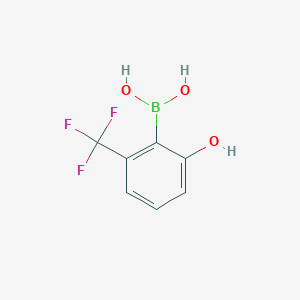
![[1,2,4]Triazolo[4,3-A]pyridin-6-amine hydrochloride](/img/structure/B1426597.png)
